molecular formula C5H6FN3 B12968349 (6-Fluoropyridazin-3-yl)methanamine

(6-Fluoropyridazin-3-yl)methanamine

Katalognummer: B12968349
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: SZPNRICADVKUOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluoropyridazin-3-yl)methanamine is an organic compound with the molecular formula C6H7FN2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at the 6-position and an amine group at the 3-position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (6-Fluoropyridazin-3-yl)methanamine may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluoropyridazin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(6-Fluoropyridazin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6-Fluoropyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6-Fluoropyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of pyridazine.

    2-Fluoro-5-(aminomethyl)pyridine: Another fluorinated pyridine derivative with an amine group.

    3-(Aminomethyl)-6-fluoropyridine: Similar to (6-Fluoropyridazin-3-yl)methanamine but with different positioning of the fluorine and amine groups.

Uniqueness

This compound is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives

Eigenschaften

Molekularformel

C5H6FN3

Molekulargewicht

127.12 g/mol

IUPAC-Name

(6-fluoropyridazin-3-yl)methanamine

InChI

InChI=1S/C5H6FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2

InChI-Schlüssel

SZPNRICADVKUOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NN=C1CN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.